- Preparation of benzimidazolylazines and related compounds as selective JAK3 kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 934-22-5 (1H-1,3-benzodiazol-5-amine)
1H-1,3-benzodiazol-5-amine structure
1H-1,3-benzodiazol-5-amine Properties
Names and Identifiers
-
- 1H-BENZOIMIDAZOL-5-YLAMINE
- 1H-1,3-Benzimidazol-5-amine
- 1H-Benzimidazol-6-amine
- 3H-Benzoimidazol-5-Ylamine
- 5-Aminobenzimidazole
- 5-AMinobenzotriazole
- 6-AMINO-1H-BENZIMIDAZOLE
- 1H-1,3-Benzodiazol-6-amine
- 1H-Benzo[d]imidazol-5-amine
- 6-Aminobenzimidazole
- NSC 231612
- 1H-Benzimidazol-5-amine
- 1H-Benzo[d]imidazol-6-amine
- 1H-1,3-benzodiazol-5-amine
- Benzimidazole, 6-amino-
- BENZIMIDAZOLE, 5-AMINO-
- Benzimidazol-5-ylamine
- Benzimidazol-5-amine
- 5-amino-1h-benzimidazole
- 1H-benzimidazol-5-ylamine
- 5-AMINO-1H-
- 1H-Benzimidazol-5-amine (9CI)
- Benzimidazole, 5(or 6)-amino- (6CI, 7CI)
- Benzimidazole, 5-amino- (8CI)
- 3H-Benzo[d]imidazol-5-amine
- 3H-Benzoimidazol-5-ylamine
- SCHEMBL115965
- DTXSID70239406
- MFCD00465258
- 5-AMINO-1H-BENZOIMIDAZOLE
- MFCD00831692
- F2158-1066
- 2P-043
- NCGC00184564-01
- A2605
- 3H-benzimidazol-5-ylamine
- CHEMBL1617811
- BENZIMIDAZOLE, 5(OR 6)-AMINO-
- Oprea1_342288
- BCP11467
- 55299-95-1
- 5-aminobenzimidazole, AldrichCPR
- 1H-benzoimidazol-5-amine
- DTXCID50161897
- 5-aminobenzimdazole
- 6-Aminobenzimidazole, 95%
- 934-22-5
- UNII-7L7289019S
- (1H-benzimidazol-5yl) amine
- NSC-231612
- Oprea1_610116
- BDBM50455561
- NSC231612
- 5-amino-1H-benzo[d]imidazole
- CS-0096864
- 1H-Benzimidazol-6-amine #
- 5-amino benzimidazole
- J-519689
- 3H-benzimidazol-5-amine
- SY002960
- Z1741960823
- 1H-benzimidazole-6-amine
- 7L7289019S
- EN300-57442
- STK731665
- AC-2803
- 5-amino-benzimidazole
- F11742
- 1H-1 pound not3-Benzimidazol-5-amine
- AKOS000111798
- AMINOBENZIMIDAZOLE, 5-
- NCGC00184564-02
- benzimidazolamine
- AKOS003574217
- NS00039556
- AH-034/32844026
- Q27268505
- 3H-BENZO(D)IMIDAZOL-5-AMINE
- 1H-benzimidazol-5-amine dihydrochloride
- PS-4509
- ALBB-023267
- 5-aminobenzimidazol
- BBL011727
- EINECS 213-279-0
- +Expand
-
- MFCD00465258
- WFRXSXUDWCVSPI-UHFFFAOYSA-N
- 1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10)
- N1C2C(=CC=C(C=2)N)NC=1
Computed Properties
- 133.063997g/mol
- 0
- 1.1
- 2
- 2
- 0
- 133.063997g/mol
- 133.063997g/mol
- 54.7Ų
- 10
- 126
- 0
- 0
- 0
- 0
- 0
- 1
Experimental Properties
- 1.72630
- 54.70000
- 222°C/3.5mmHg(lit.)
- 162.0 to 167.0 deg-C
- 273.2℃
- White to Yellow Solid
- 300(EtOH)(lit.)
- 1.367
1H-1,3-benzodiazol-5-amine Price
1H-1,3-benzodiazol-5-amine Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe2O3) (carbon supported) , Tin oxide (SnO2) (carbon supported) Solvents: Methanol ; 60 min, 110 °C
Reference
- Immobilizing Multifunctional Fe2O3-SnO2 Nanoparticles to Carbon Nanospheres: An Extremely Active and Selective Catalyst for Hydrogen Transfer ReactionChemistrySelect, 2017, 2(27), 8288-8295,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe3O4) , Rhodium , Silica Solvents: Water ; 7 - 30 min, 110 °C
Reference
- Porous silica-encapsulated and magnetically recoverable Rh NPs: a highly efficient, stable and green catalyst for catalytic transfer hydrogenation with "slow-release" of stoichiometric hydrazine in waterGreen Chemistry, 2017, 19(14), 3400-3407,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 1,10-Phenanthroline (reaction product with Vulcan XC72R and iron(II) acetate) , Ferrous acetate (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: Tetrahydrofuran ; 10 h, 100 °C
Reference
- Efficient and highly selective iron-catalyzed reduction of nitroarenesChemical Communications (Cambridge, 2011, 47(39), 10972-10974,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium pyrosulfite Solvents: Ethanol , Water ; 2 h, 72 - 76 °C
Reference
- Reevaluating the synthesis of 2,5-disubstituted-1H-benzimidazole derivatives by different green activation techniques and their biological activity as antifungal and antimicrobial inhibitorJournal of Heterocyclic Chemistry, 2020, 57(1), 436-455,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Copper alloy, nonbase, Cu,Fe (magnetically immobilized in amine-rich silica spheres) Solvents: Water ; 25 min, 110 °C
Reference
- Ultrafine FeCu Alloy Nanoparticles Magnetically Immobilized in Amine-Rich Silica Spheres for Dehalogenation-Proof Hydrogenation of NitroarenesChemistry - A European Journal, 2018, 24(54), 14418-14424,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron(2+), (hydroperoxy)- Solvents: Water ; 60 min, 110 °C
Reference
- Amorphous Flowerlike Goethite FeOOH Hierarchical Supraparticles: Superior Capability for Catalytic Hydrogenation of Nitroaromatics in WaterACS Applied Materials & Interfaces, 2018, 10(38), 32180-32191,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide , Graphene (oxide) Solvents: Methanol ; 90 °C
Reference
- Bismuth iron oxide nanocomposite supported on graphene oxides as the high efficient, stable and reusable catalysts for the reduction of nitroarenes under continuous flow conditionsChemical Engineering Journal (Amsterdam, 2017, 314, 328-335,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 1,10-Phenanthroline , Ferrous acetate Solvents: Tetrahydrofuran , Water ; 15 h, 50 bar, 120 °C
Reference
- Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to AnilinesScience (Washington, 2013, 342(6162), 1073-1076,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide (immobilized on chitosan noncovalently functionalized oxidized carbon nanotubes) Solvents: Methanol ; 60 min, 110 °C
Reference
- Noncovalently functionalized carbon nanotubes immobilized Fe-Bi bimetallic oxides as a heterogeneous nanocatalyst for reduction of nitroaromaticsNano-Structures & Nano-Objects, 2017, 10, 116-124,
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Stannous chloride Solvents: Ethyl acetate ; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
Reference
- Combinatorial Synthesis of Benzimidazole-Azo-Phenol Derivatives as Antifungal AgentsCombinatorial Chemistry & High Throughput Screening, 2014, 17(1), 89-95,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Ammonia Solvents: Dimethyl sulfoxide , Water ; 10 h, 300 - 350 psi, 150 °C
Reference
- Continuous amination of aryl/heteroaryl halides using aqueous ammonia in a Teflon AF-2400 tube-in-tube micro-flow reactorReaction Chemistry & Engineering, 2019, 4(2), 346-350,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; 30 min, rt
Reference
- Palladium-catalyzed silane/siloxane reductions in the one-pot conversion of nitro compounds into their amines, hydroxylamines, amides, sulfonamides, and carbamatesSynthesis, 2006, (19), 3316-3340,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Potassium fluoride , Poly(methylhydrosiloxane) Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; rt; rt; 15 - 45 s, rt
1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 30 min, rt
1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 30 min, rt
Reference
- Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro GroupsOrganic Letters, 2005, 7(22), 5087-5090,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron hydroxide oxide Solvents: Ethanol ; 60 - 70 °C
Reference
- Green preparation of carbon-supported iron-based catalyst and its application in synthesis of anticancer inhibitor intermediates, World Intellectual Property Organization, , ,
1H-1,3-benzodiazol-5-amine Raw materials
1H-1,3-benzodiazol-5-amine Preparation Products
1H-1,3-benzodiazol-5-amine Suppliers
Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier
(CAS:934-22-5)
ZHAO JING LI
17558870519
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:934-22-5)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:934-22-5)
A LA DING
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